1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
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Description
1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N7O3 and its molecular weight is 355.358. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research on derivatives of [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]oxadiazole has shown promising antibacterial properties. For instance, compounds bearing these moieties have been synthesized and demonstrated excellent antibacterial activity against pathogens like S. aureus, L. monocytogenes, E. coli, and P. aeruginosa. This suggests their potential use in developing new antibacterial agents (Balandis et al., 2019).
Antimicrobial and Antitumor Activities
Compounds with a [1,2,4]triazolo[4,3-a]pyridine core have been explored for their antimicrobial and antitumor activities. Novel N-arylpyrazole-containing enaminones, which can be intermediates for synthesizing compounds with the [1,2,4]triazolo[4,3-a]pyridine structure, have shown promising results against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), indicating their potential in cancer therapy (Riyadh, 2011).
Synthesis of Novel Heterocyclic Derivatives
The chemical synthesis and characterization of novel heterocyclic derivatives containing [1,2,4]triazole, [1,3,4]thia-, and -oxadiazole rings have been extensively studied. These compounds are of interest due to their potential pharmaceutical applications and as intermediates in organic synthesis. Research has shown that these derivatives can be synthesized through various methods, offering a range of structures with potential biological activities (El‐Sayed et al., 2008).
Mechanistic Studies and Biological Assessment
Mechanistic studies and biological assessments of compounds containing [1,2,4]oxadiazole and [1,2,4]triazolo[4,3-a]pyridine moieties have been conducted to understand their pharmacological profiles better. These studies help elucidate the compounds' modes of action and their potential therapeutic benefits, contributing valuable information to the drug development process (Karpina et al., 2019).
Properties
IUPAC Name |
1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3/c1-9-18-16(26-21-9)10-3-4-23-12(5-10)19-20-13(23)7-17-15(25)11-6-14(24)22(2)8-11/h3-5,11H,6-8H2,1-2H3,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVGBWZYJZYHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CC(=O)N(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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